Cas no 21271-80-7 (Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI))

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) structure
21271-80-7 structure
Product Name:Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
Numero CAS:21271-80-7
MF:C17H16ClN5O2
MW:357.794241905212
CID:284271
PubChem ID:270936
Update Time:2025-04-19

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI)
    • ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate
    • [8-(4-chloro-anilino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid ethyl ester
    • [8-(4-chloro-anilino)-3-(4-chloro-phenyl)-pyrido[2,3-b]pyrazin-6-yl]-carbamic acid
    • AC1L9GYK
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • Ehtyl 8-[p-chloroanilino]-2,3-diphenylpyido[2,3-b]pyrazine-6-carbamate
    • Ethyl 8-(4-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate
    • DTXSID20943768
    • JDINPLNYXAYCFL-UHFFFAOYSA-N
    • Ethyl 8-[p-chloroanilino]-3-methylpyrido[2,3-b]pyrazine-6-carbamate
    • Carbamic acid, [8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester
    • SCHEMBL13328058
    • 21271-80-7
    • Ethyl hydrogen [8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-yl]carbonimidate
    • NSC-114109
    • NSC114109
    • Ethyl 8-(4-chloroanilino)-3-methylpyrido[2,3-b]pyrazin-6-ylcarbamate #
    • Inchi: 1S/C17H16ClN5O2/c1-3-25-17(24)23-14-8-13(21-12-6-4-11(18)5-7-12)15-16(22-14)20-10(2)9-19-15/h4-9H,3H2,1-2H3,(H2,20,21,22,23,24)
    • Chiave InChI: JDINPLNYXAYCFL-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)NC1C=C(NC(=O)OCC)N=C2C=1N=CC(C)=N2

Proprietà calcolate

  • Massa esatta: 357.09948
  • Massa monoisotopica: 357.099
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 447
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 89Ų

Proprietà sperimentali

  • Densità: 1.411
  • Punto di ebollizione: 471.2°C at 760 mmHg
  • Punto di infiammabilità: 238.8°C
  • Indice di rifrazione: 1.701
  • PSA: 89.03

Carbamic acid,[8-[(4-chlorophenyl)amino]-3-methylpyrido[2,3-b]pyrazin-6-yl]-, ethyl ester(9CI) Letteratura correlata

Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd